molecular formula C32H18O10 B14638711 6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione CAS No. 54696-40-1

6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione

Cat. No.: B14638711
CAS No.: 54696-40-1
M. Wt: 562.5 g/mol
InChI Key: JRMPEZKDRRHBSF-UHFFFAOYSA-N
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Description

6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione is a complex organic compound belonging to the xanthone family. Xanthones are secondary metabolites found in various plants, fungi, lichens, and bacteria. They are known for their diverse bioactivities, including antioxidant, antibacterial, antimalarial, antituberculosis, and cytotoxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione involves multiple steps. One common method includes the condensation of 2,2’,4,4’-tetrahydroxybenzophenone with appropriate reagents under controlled conditions. The reaction typically requires high temperatures and the presence of catalysts to facilitate the formation of the xanthene core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted xanthones and hydroquinones, which can have different bioactivities and properties .

Scientific Research Applications

6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. Its antioxidant activity is primarily due to its ability to scavenge free radicals and inhibit oxidative stress. The cytotoxic effects are mediated through the induction of apoptosis in cancer cells by interacting with cellular proteins and DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione is unique due to its multiple hydroxyl groups, which enhance its solubility and bioactivity. Its complex structure allows for diverse chemical modifications, making it a valuable compound in various research fields .

Properties

CAS No.

54696-40-1

Molecular Formula

C32H18O10

Molecular Weight

562.5 g/mol

IUPAC Name

6,7-dihydroxy-9-[4-(2,3,6,7-tetrahydroxyxanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]xanthene-2,3-dione

InChI

InChI=1S/C32H18O10/c33-19-5-15-27(9-23(19)37)41-28-10-24(38)20(34)6-16(28)31(15)13-1-2-14(4-3-13)32-17-7-21(35)25(39)11-29(17)42-30-12-26(40)22(36)8-18(30)32/h1-12,33-35,37-39H

InChI Key

JRMPEZKDRRHBSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C3=CC(=C(C=C3OC4=CC(=O)C(=O)C=C42)O)O)C=CC1=C5C6=CC(=C(C=C6OC7=CC(=C(C=C75)O)O)O)O

Origin of Product

United States

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